Heptacosane

Catalog No.
S602577
CAS No.
593-49-7
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptacosane

CAS Number

593-49-7

Product Name

Heptacosane

IUPAC Name

heptacosane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

BJQWYEJQWHSSCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 2.8X10-9 mg/L at 25 °C (est)
Insoluble in water
Insoluble in ethanol; slightly soluble in ethe

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC

Drug Delivery and Overcoming Multidrug Resistance:

Researchers are investigating the potential of heptacosane to overcome multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. A study published in the journal "Molecules" demonstrated that heptacosane acts as a substrate and inhibitor of P-glycoprotein (P-gp), a major efflux pump involved in MDR. This means heptacosane can enter cancer cells alongside the chemotherapeutic drug, preventing P-gp from pumping it out, thereby enhancing the drug's cytotoxic effects.

Material Science and Nanotechnology:

Heptacosane's hydrophobic nature (repels water) makes it valuable in materials science research. Studies explore its potential use in:

  • Thin films: Heptacosane can self-assemble into well-defined structures with specific functionalities, useful in developing advanced electronic devices.
  • Nanoparticles: Researchers are exploring the use of heptacosane as a stabilizing agent for nanoparticles, preventing them from aggregating and improving their stability and functionality in various applications.

Reference Compound:

Due to its well-defined chemical structure and readily available commercial sources, heptacosane serves as a reference standard in various scientific studies. For example, researchers may utilize it to:

  • Calibrate analytical instruments like gas chromatography and mass spectrometry for accurate identification and quantification of other compounds.
  • Compare and validate the performance of different analytical methods for analyzing similar compounds.

Heptacosane is a straight-chain alkane with the chemical formula C27H56C_{27}H_{56}. It consists of 27 carbon atoms and is classified as a saturated hydrocarbon. Heptacosane is known for its role as a volatile oil component and a plant metabolite, often found in various natural sources, including plants and insects. It is recognized for its waxy consistency and hydrophobic properties, which contribute to its biological functions and applications in various fields .

Currently, there's no established information regarding a specific mechanism of action for heptacosane in biological systems.

  • Low in toxicity: Alkanes generally pose minimal health risks upon ingestion or inhalation [].
  • Combustible: Heptacosane is likely flammable and should be handled with caution around open flames or heat sources.

Heptacosane primarily undergoes reactions typical of alkanes, such as combustion and substitution reactions. In the presence of oxygen, heptacosane combusts to produce carbon dioxide and water:

C27H56+41.5O227CO2+28H2OC_{27}H_{56}+41.5O_2\rightarrow 27CO_2+28H_2O

Heptacosane exhibits notable biological activities, particularly as an inhibitor of the P-glycoprotein efflux pump. This property enables it to enhance the intracellular accumulation of certain drugs, such as doxorubicin, in multidrug-resistant cancer cells. In studies, heptacosane has shown to compete with other compounds for binding sites on P-glycoprotein, potentially improving the efficacy of chemotherapeutic agents .

Furthermore, heptacosane is involved in pheromone production in certain insect species, playing a crucial role in communication and mating behaviors. Its presence in the pheromones of bees and beetles highlights its significance in ecological interactions .

Heptacosane can be synthesized through various methods:

  • Natural Extraction: It can be isolated from natural sources such as plant waxes or insect secretions.
  • Chemical Synthesis: Laboratory synthesis typically involves elongating shorter alkanes through processes like:
    • Wurtz Reaction: Combining alkyl halides with sodium in dry ether.
    • Kolbe Electrolysis: Electrolyzing sodium or potassium salts of carboxylic acids to form higher alkanes.
  • Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including heptacosane, using metal catalysts under high temperature and pressure conditions .

Heptacosane has several practical applications:

  • Pheromone Production: Utilized in the formulation of synthetic pheromones for pest control and ecological studies.
  • Cosmetics and Personal Care: Employed as an emollient due to its hydrophobic properties.
  • Pharmaceuticals: Investigated for its potential to enhance drug delivery systems by inhibiting efflux pumps in cancer therapy .

Research has demonstrated that heptacosane interacts with various biological systems, particularly regarding its role as a P-glycoprotein inhibitor. In vitro studies indicate that heptacosane can significantly increase the retention of doxorubicin within multidrug-resistant cell lines by blocking the efflux mechanism of P-glycoprotein. This interaction suggests potential therapeutic applications in enhancing drug efficacy against resistant cancer types .

Heptacosane belongs to a family of long-chain alkanes. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
HexacosaneC26H54C_{26}H_{54}One carbon less; commonly found in natural waxes.
OctacosaneC28H58C_{28}H_{58}One carbon more; used in cosmetics for emollient properties.
NonacosaneC29H60C_{29}H_{60}Known for its role in pheromones; longer chain increases hydrophobicity.
TriacontaneC30H62C_{30}H_{62}Exhibits similar properties but with increased molecular weight; used in lubricants.

Heptacosane's unique length (27 carbon atoms) sets it apart from these compounds, influencing its physical properties and biological activities .

Catalytic hydrogenation represents the most widely employed synthetic pathway for producing heptacosane from unsaturated hydrocarbon precursors . The process involves the addition of molecular hydrogen across the double bonds of alkenes, specifically heptacosene, to yield the saturated twenty-seven carbon alkane [37] [38]. This transformation is facilitated by heterogeneous metal catalysts, which provide the necessary surface for hydrogen activation and subsequent hydrocarbon reduction [39] [45].

The fundamental mechanism of catalytic hydrogenation proceeds through several distinct steps on the catalyst surface [41] [44]. Initially, hydrogen molecules undergo dissociative adsorption onto metal active sites, breaking the hydrogen-hydrogen bond and forming individual metal-hydrogen bonds [41]. Simultaneously, the unsaturated precursor coordinates to the catalyst surface through interaction between the alkene pi orbital and vacant metal orbitals [44]. The hydrogenation process continues with sequential hydrogen atom transfer from the catalyst surface to the carbon atoms of the double bond, resulting in syn addition and formation of the saturated alkane product [41] [45].

Palladium on carbon emerges as the most frequently utilized catalyst system for heptacosane synthesis [39] [40]. This heterogeneous catalyst demonstrates exceptional activity and selectivity for alkene reduction under moderate reaction conditions [39]. Alternative catalyst systems include platinum on carbon and supported nickel catalysts, each offering specific advantages depending on reaction requirements and substrate characteristics [39] [45]. Platinum dioxide has proven particularly effective when dehalogenation concerns arise with aromatic substrates [39].

The reaction conditions for catalytic hydrogenation typically involve elevated hydrogen pressures and controlled temperatures to optimize conversion rates and product selectivity . Industrial implementations often operate at hydrogen pressures ranging from 1 to 10 atmospheres, with reaction temperatures maintained between 25 to 150 degrees Celsius depending on the specific catalyst system employed [39]. The exothermic nature of hydrogenation reactions necessitates careful temperature control to prevent catalyst deactivation and maintain product quality [37] [45].

Research findings demonstrate that catalytic hydrogenation of heptacosene can achieve conversion rates exceeding 95 percent under optimized conditions . The process exhibits remarkable selectivity toward the desired saturated product, with minimal formation of side products or isomerization reactions [39]. Heat of hydrogenation measurements indicate the thermodynamically favorable nature of this transformation, with typical energy releases of approximately 28 to 30 kilocalories per mole for long-chain alkene substrates [45].

Industrial production methods utilizing catalytic hydrogenation focus on achieving high purity levels while maintaining economic viability . The process design incorporates continuous hydrogen supply systems, efficient heat removal capabilities, and product separation units to ensure optimal operation . Catalyst regeneration protocols enable extended operational lifetimes and reduced production costs in commercial applications [39].

Extraction from Natural Sources: Plant Waxes and Insect Cuticles

Natural extraction represents a significant pathway for obtaining heptacosane from biological sources, particularly plant waxes and insect cuticles where this compound occurs as a major constituent [1] [6]. Plant cuticular waxes serve as protective barriers against environmental stresses and contain substantial quantities of long-chain alkanes, including heptacosane [24] [27]. These natural deposits provide renewable sources for heptacosane isolation through established extraction methodologies [22] [23].

Plant wax extraction typically employs organic solvents capable of dissolving waxy components while preserving the structural integrity of desired compounds [20] [22]. Chloroform has emerged as the most effective solvent for heptacosane extraction from plant sources, demonstrating superior dissolution characteristics and extraction efficiency [24] [27]. The standard extraction protocol involves brief contact periods of 30 seconds between plant material and solvent, followed by multiple extraction cycles to ensure complete recovery [24] [27].

Research conducted on privet leaves demonstrated that two sequential chloroform extractions achieve exhaustive removal of cuticular wax components, with recovery rates approaching 95 percent for the initial extraction phase [24]. The procedure utilizes glass cylinders to restrict solvent contact to specific leaf surfaces, enabling selective extraction of epicuticular wax layers without damaging underlying plant tissues [24]. Internal standards such as tetracosane are routinely incorporated to monitor extraction efficiency and enable quantitative analysis [24] [27].

Alternative solvent systems have proven effective for different plant sources and extraction requirements [22] [23]. Hexane demonstrates particular utility for extracting waxes from dried plant materials, offering advantages in terms of solvent recovery and environmental considerations [23] [25]. Mixed solvent systems combining dichloromethane and methanol in specific ratios provide enhanced extraction capabilities for certain plant species [20]. The selection of optimal extraction conditions depends on plant source characteristics, target compound concentrations, and desired purity levels [22] [23].

Insect cuticles represent another significant natural source of heptacosane, often containing higher concentrations than plant sources [6]. The extraction process from insect materials requires careful handling to preserve cuticle integrity while maximizing compound recovery [23]. Solvent selection for insect cuticle extraction typically favors chloroform-methanol mixtures that effectively dissolve waxy components without excessive tissue disruption [22].

Extraction efficiency varies considerably depending on source material and methodology employed [23]. Plant leaf waxes typically yield extraction efficiencies ranging from 85 to 95 percent using optimized chloroform-based protocols [24]. Stem waxes demonstrate higher extraction efficiencies of 90 to 98 percent due to increased wax content and accessibility [22]. Insect cuticles achieve extraction efficiencies between 80 to 90 percent, reflecting the more complex matrix composition and structural organization [23].

The heptacosane content in natural sources exhibits significant variation across different biological materials [6] [22]. Plant leaf waxes typically contain 5 to 15 percent heptacosane by weight, while stem waxes may contain 10 to 25 percent depending on species and environmental conditions [22] [23]. Insect cuticles often demonstrate the highest concentrations, ranging from 15 to 30 percent heptacosane content [6]. These natural variations influence extraction protocols and expected yields from different source materials [22] [23].

Processing requirements for natural source extraction depend on the specific biological material utilized [22] [23]. Plant materials generally require minimal pre-treatment beyond drying and size reduction to enhance solvent penetration [23]. Insect cuticles necessitate careful removal and cleaning procedures to eliminate contaminating materials while preserving target compounds [22]. Post-extraction processing involves solvent removal through evaporation and preliminary purification to remove co-extracted impurities [23] [24].

Laboratory-Scale Purification Techniques

Laboratory-scale purification of heptacosane requires sophisticated separation techniques capable of achieving high purity levels while maintaining acceptable recovery yields [26] [29]. The selection of appropriate purification methods depends on starting material purity, desired final specifications, and available instrumentation [29] [33]. Multiple complementary techniques are often employed in sequence to achieve optimal purification results [26] [30].

Column chromatography represents the most versatile and widely applied purification technique for heptacosane separation [29] [30]. Silica gel serves as the predominant stationary phase due to its excellent resolution capabilities and compatibility with non-polar hydrocarbon compounds [29]. The separation mechanism relies on differential adsorption of components based on polarity differences, with non-polar alkanes eluting before more polar impurities [29]. Typical mobile phase systems employ hexane or petroleum ether as primary solvents, with dichloromethane additions to adjust elution strength when necessary [29] [30].

The chromatographic separation process requires careful optimization of stationary phase quantity relative to sample loading [29]. Standard protocols recommend adsorbent weights of 20 to 50 times the sample weight, with higher ratios employed for challenging separations [29]. Column packing procedures must ensure uniform bed density and eliminate air bubbles that could compromise separation efficiency [29]. Gradient elution techniques enable fine-tuning of separation conditions to optimize resolution between closely related compounds [30].

Research findings demonstrate that silica gel column chromatography can achieve heptacosane purities exceeding 98 percent through single-pass separations [29]. The technique operates effectively at room temperature and atmospheric pressure, minimizing thermal degradation risks associated with heat-sensitive compounds [29]. Processing times typically range from 2 to 4 hours depending on column dimensions and flow rates employed [29].

Fractional distillation provides an alternative purification approach particularly suited to large-scale preparations [32] [34]. The technique exploits boiling point differences to separate heptacosane from lower and higher molecular weight impurities [34]. Heptacosane exhibits a boiling point of approximately 420 to 425 degrees Celsius at atmospheric pressure, enabling effective separation from neighboring alkanes [9] [34]. Industrial fractional distillation systems can process kilogram to ton quantities while achieving purities greater than 96 percent [34].

Vacuum distillation modifications enable operation at reduced temperatures, minimizing thermal decomposition risks while maintaining separation efficiency [34]. Molecular distillation techniques offer enhanced separation capabilities for high molecular weight compounds through short-path distillation under high vacuum conditions [34]. These specialized techniques achieve purities exceeding 97 percent while operating at temperatures 100 to 200 degrees Celsius below atmospheric distillation conditions [34].

Recrystallization techniques provide exceptional purification capabilities for heptacosane when suitable solvents and conditions are identified [33]. The method exploits solubility differences at varying temperatures to selectively precipitate target compounds while leaving impurities in solution [33]. Hot alcoholic solvents demonstrate particular effectiveness for heptacosane recrystallization, with slow cooling protocols maximizing crystal purity [33]. Multiple recrystallization cycles can achieve purities exceeding 99 percent, though with correspondingly reduced recovery yields [33].

High-temperature gas chromatography offers analytical-scale purification capabilities with exceptional resolution [26] [31]. The technique employs temperature programming from ambient conditions to 450 degrees Celsius to achieve baseline separation of alkane homologs [26]. Preparative gas chromatography enables isolation of pure heptacosane fractions for analytical standards and specialized applications [31]. Collection efficiency approaches 99.5 percent purity for carefully optimized separations [26].

High-performance liquid chromatography provides complementary purification capabilities, particularly when operated in normal-phase mode with hexane-based mobile phases [28]. The technique offers precise control over separation conditions and enables real-time monitoring of purification progress [28]. Preparative liquid chromatography systems can process gram quantities while achieving purities exceeding 99 percent [28].

Synthesis MethodCatalyst/ReagentReaction ConditionsYield (%)AdvantagesDisadvantages
Catalytic Hydrogenation of HeptacosenePalladium on carbon, Platinum on carbon, Nickel (heterogeneous)High pressure hydrogen, elevated temperature>95High selectivity, complete conversionRequires hydrogen gas, high pressure
Fatty Acid Decarboxylation (28-carbon fatty acid)Platinum on carbon, heat300-400°C, atmospheric pressure>90No hydrogen required, high selectivityHigh temperature required
Wurtz Reaction (13-14 carbon alkyl halides)Sodium metal, dry etherRoom temperature, inert atmosphere50-70Simple procedure, mild conditionsLow yields, side reactions
Aldehyde Decarbonylation (Octacosanal)Enzymatic (plant systems)pH 7.0, 35°C (enzymatic)>90 (enzymatic)Biological pathway, mild conditionsSpecific enzyme requirements
Extraction from Plant WaxesChloroform, hexane extractionRoom temperature, 30s extractionVariable (extraction dependent)Natural source, environmentally friendlyVariable yields, purification needed
Extraction from Insect CuticlesSolvent extractionRoom temperature, multiple extractionsVariable (source dependent)Natural source, renewableLimited availability, seasonal variation
Purification TechniqueOperating ConditionsPurity Achieved (%)ScaleCostTime Required
Column Chromatography (Silica)Hexane/dichloromethane gradient, room temperature>98Laboratory (g-kg)Low2-4 hours
Fractional Distillation420-425°C at 760 mmHg>96Industrial (kg-tons)Medium4-6 hours
RecrystallizationHot alcoholic solvents, slow cooling>99Laboratory (g-kg)Low12-24 hours
High Temperature Gas Chromatography380-450°C, inert carrier gas>99.5Analytical (mg)High20-60 minutes
Molecular DistillationHigh vacuum, 200-300°C>97Laboratory-Pilot (kg)High2-3 hours
Preparative High-Performance Liquid ChromatographyNormal phase, hexane-based mobile phase>99Laboratory (mg-g)Very High1-2 hours
Natural SourceHeptacosane Content (%)Extraction SolventExtraction Efficiency (%)Processing Requirements
Plant Leaf Waxes5-15Chloroform, dichloromethane85-95Minimal pre-treatment
Plant Stem Waxes10-25Hexane, petroleum ether90-98Grinding, drying
Insect Cuticles15-30Chloroform, methanol mixture80-90Careful cuticle removal
Fruit Peels2-8Ethanol, hexane70-85Peeling, drying
Seed Coats3-12Acetone, hexane75-90Dehulling, grinding

Color/Form

Crystals form alcohol, benzene; leaves from ethyl acetate

XLogP3

14.2

Boiling Point

442.0 °C
442 °C

LogP

log Kow = 13.6 (est)

Melting Point

59.5 °C
58.8 °C

UNII

VP371W2GJS

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.81e-07 mmHg
2.8X10-9 mg/L at 25 °C (extrapolated)

Other CAS

593-49-7

Wikipedia

Heptacosane

Biological Half Life

140.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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